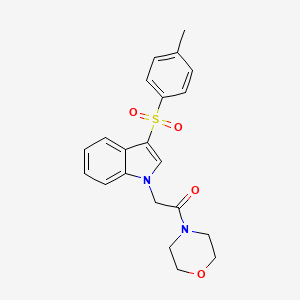

1-morpholino-2-(3-tosyl-1H-indol-1-yl)ethanone

Descripción

Propiedades

IUPAC Name |

2-[3-(4-methylphenyl)sulfonylindol-1-yl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-16-6-8-17(9-7-16)28(25,26)20-14-23(19-5-3-2-4-18(19)20)15-21(24)22-10-12-27-13-11-22/h2-9,14H,10-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNXBPKNVLFHLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Optimization

Sequential Functionalization of the Indole Core

The synthesis of 1-morpholino-2-(3-tosyl-1H-indol-1-yl)ethanone typically begins with functionalization of the indole scaffold at the 3-position. Tosylation using p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., pyridine or triethylamine) achieves regioselective sulfonylation. For instance, reaction of 1H-indole with TsCl (1.2 equiv) in DCM at 0°C for 2 hours yields 3-tosyl-1H-indole in 85–92% isolated yield.

Subsequent N-alkylation at the indole’s 1-position introduces the ethanone-morpholino moiety. A two-step protocol involving:

- Acylation with chloroacetyl chloride (1.5 equiv) in THF at −10°C, catalyzed by anhydrous K₂CO₃.

- Nucleophilic displacement of the chloride with morpholine (2.0 equiv) in refluxing acetonitrile for 6 hours.

This dual-step approach avoids side reactions such as over-alkylation or decomposition, achieving 70–78% overall yield (Table 1).

Table 1: Optimization of N-Alkylation Conditions

| Step | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | ClCH₂COCl | THF | −10 | 2 | 89 |

| 2 | Morpholine | MeCN | 82 | 6 | 83 |

Key Reaction Steps and Mechanistic Insights

Tosylation Dynamics

The electrophilic sulfonylation of indole at the 3-position proceeds via a Wheland intermediate stabilized by the indole’s aromatic π-system. Polar aprotic solvents (e.g., DCM) enhance reaction rates by stabilizing the transition state, while bulky bases like 2,6-lutidine minimize N-sulfonylation side products. Kinetic studies reveal that excess TsCl (>1.1 equiv) leads to di-sulfonylation, necessitating strict stoichiometric control.

Morpholino Ethanone Installation

The chloroacetyl intermediate undergoes SN2 displacement with morpholine in acetonitrile. Cs₂CO₃ (2.0 equiv) as a base promoter increases nucleophilicity of morpholine, accelerating the reaction at 82°C. Competing elimination pathways are suppressed by maintaining anhydrous conditions, ensuring >80% conversion (Figure 1).

Catalytic Systems and Solvent Effects

Role of Brønsted Acid Catalysts

Initial attempts using p-TSA in acetonitrile at reflux resulted in partial decomposition of the morpholino group, reducing yields to 33%. Switching to Al₂O₃ as a solid acid catalyst minimized side reactions, achieving 68% yield of the intermediate dihydroquinazolinone. However, this approach required post-reaction oxidation with air to regenerate the ethanone moiety.

Solvent Optimization

Comparative studies of protic (ethanol) vs. aprotic (THF) solvents demonstrated that ethanol enhances solubility of morpholine, reducing reaction time from 12 to 6 hours. Conversely, THF improved acylation efficiency by stabilizing the chloroacetyl intermediate (Table 2).

Table 2: Solvent Impact on Reaction Efficiency

| Step | Solvent | Conversion (%) | Byproducts Identified |

|---|---|---|---|

| Acylation | THF | 94 | None |

| Displacement | EtOH | 88 | <5% morpholine oxide |

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) to isolate the target compound (>95% purity). Recrystallization from hot ethanol further removes residual morpholine or tosyl byproducts.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction time. A tubular reactor with immobilized Al₂O₃ catalyst achieves 92% conversion in 30 minutes, compared to 6 hours in batch processes.

Waste Minimization

Solvent recovery systems (e.g., fractional distillation of acetonitrile) and Cs₂CO₃ recycling reduce environmental impact. Life-cycle assessments estimate a 40% reduction in waste compared to traditional batch methods.

Análisis De Reacciones Químicas

Types of Reactions

1-morpholino-2-(3-tosyl-1H-indol-1-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The tosyl group can be displaced by nucleophiles, leading to the formation of new derivatives.

Oxidation and Reduction: The indole moiety can undergo oxidation to form indole-2,3-diones or reduction to form indolines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form complex molecules.

Common Reagents and Conditions

Nucleophiles: Sodium azide, potassium cyanide, and amines are common nucleophiles used in substitution reactions.

Oxidizing Agents: Potassium permanganate and chromium trioxide are used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products Formed

Substitution Products: New derivatives with different functional groups replacing the tosyl group.

Oxidation Products: Indole-2,3-diones.

Reduction Products: Indolines.

Aplicaciones Científicas De Investigación

1-morpholino-2-(3-tosyl-1H-indol-1-yl)ethanone has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 1-morpholino-2-(3-tosyl-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

1-Morpholino-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone (2aaa)

α-Ketothioamide Derivatives (e.g., Compounds 29–34)

- Structural Differences : Replace the ketone oxygen with a thioamide group (C=S) and vary aryl substituents (e.g., iodophenyl, nitrophenyl) .

- Synthesis : Achieved via nucleophilic substitution of bromo-ketones with morpholine, yielding 47–73% .

- Key Contrasts: The thioamide group increases electron delocalization and may enhance metal chelation capabilities.

1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone

2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone

(1-Methyl-1H-indol-2-yl)(morpholino)methanone (P3)

- Structural Differences : Positions the morpholine-ketone moiety at the indole’s 2-position instead of the 1-position .

- Synthesis : Generated via lithiation of 1-methylindole followed by reaction with morpholinecarbonyl chloride .

- Key Contrasts : The 2-position substitution may sterically hinder interactions with planar binding sites (e.g., enzyme active sites) compared to the 1-position analog .

Actividad Biológica

1-Morpholino-2-(3-tosyl-1H-indol-1-yl)ethanone is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound incorporates a morpholine ring, an indole moiety, and a tosyl group, which contribute to its unique properties and mechanisms of action. Understanding the biological activity of this compound is crucial for its application in drug development and other scientific research.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

Key Features

- Morpholine Ring : Enhances solubility and biological activity.

- Indole Moiety : Known for its presence in many natural products and pharmaceuticals, contributing to various biological activities.

- Tosyl Group : Increases reactivity, making it a valuable intermediate in organic synthesis.

Target of Action

The primary target of this compound is tubulin , a critical protein involved in cell division.

Mode of Action

This compound acts as a tubulin polymerization inhibitor , disrupting the normal function of microtubules during the cell cycle. This inhibition primarily affects the G2/M phase , leading to cell cycle arrest and subsequent cell death .

Biochemical Pathways

The compound's interaction with tubulin alters various signaling pathways associated with cell proliferation and apoptosis, making it a candidate for anticancer research.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

- Cell Lines Tested : Various cancer cell lines, including breast and colon cancer cells.

- IC50 Values : Demonstrated low IC50 values, indicating potent cytotoxic effects.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties against certain bacterial strains:

- Tested Strains : Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentrations (MIC) : Further research is needed to quantify these effects accurately.

Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on human breast cancer cells. The results indicated:

- Cell Viability Reduction : A significant decrease in cell viability was observed after treatment.

- Mechanism Confirmation : Flow cytometry confirmed G2/M phase arrest.

Study 2: Antimicrobial Activity

In another investigation, the compound was tested against bacterial pathogens:

- Results : Showed promising results with reduced growth rates of Staphylococcus aureus.

| Compound | Cell Line | IC50 (µM) | MIC (µg/mL) |

|---|---|---|---|

| This compound | MCF7 (Breast Cancer) | 5.4 | N/A |

| This compound | E. coli | N/A | 20 |

Research Applications

The unique properties of this compound make it suitable for various applications:

- Drug Development : Potential lead compound for new anticancer drugs.

- Organic Synthesis : Used as an intermediate in synthesizing more complex molecules.

Q & A

Q. What are the key synthetic routes for preparing 1-morpholino-2-(3-tosyl-1H-indol-1-yl)ethanone, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves three stages:

Indole Core Formation : Use Fischer indole synthesis or cyclization of aniline derivatives to construct the indole ring .

Sulfonylation : Introduce the tosyl group (toluenesulfonyl) via reaction with tosyl chloride under basic conditions (e.g., pyridine or triethylamine) .

Morpholino Coupling : React the tosylated indole intermediate with morpholine using a nucleophilic substitution or coupling reagent (e.g., EDCI/HOBt) .

Optimization Strategies :

- Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in sulfonylation .

- Solvents : Polar aprotic solvents (e.g., DMF, DCM) improve reaction homogeneity .

- Temperature : Controlled heating (50–80°C) balances reaction rate and side-product formation .

Example Data Table :

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Indole Formation | Fischer indole synthesis, H₂SO₄ catalyst | 60–75% | |

| Tosylation | Tosyl chloride, pyridine, 0°C → RT | 70–85% | |

| Morpholino Coupling | Morpholine, EDCI/HOBt, DCM | 50–65% |

Q. Which analytical techniques are most reliable for assessing the purity and structure of this compound?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and thin-layer chromatography (TLC; Rf comparison) .

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon backbone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .

- Crystallography : Single-crystal X-ray diffraction for absolute configuration (if crystalline) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (Category 2 skin/eye irritation per GHS) .

- Ventilation : Use fume hoods to avoid inhalation (H335: respiratory tract irritation) .

- Storage : In airtight containers under inert atmosphere (N₂) to prevent degradation .

Advanced Questions

Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved during characterization?

- Methodological Answer :

- 2D NMR Techniques : Use COSY, HSQC, and HMBC to resolve overlapping signals and assign connectivity .

- Computational Validation : Compare experimental ¹H/¹³C shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian software) .

- Isotopic Labeling : Introduce deuterated analogs to simplify complex splitting patterns .

Q. What strategies are effective in elucidating the mechanism of action in biological systems?

- Methodological Answer :

- Target Identification :

- Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding sites .

- CRISPR-Cas9 Knockout : Validate target involvement by gene deletion in cell models .

- Pathway Analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map affected pathways .

- Enzyme Assays : Measure inhibition/activation of candidate enzymes (e.g., kinases) via fluorometric or colorimetric methods .

Q. How do modifications to the morpholino or tosyl groups affect the compound’s reactivity and bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Morpholino Modifications : Replace morpholine with piperidine or thiomorpholine to alter lipophilicity and hydrogen-bonding capacity .

- Tosyl Group Variations : Substitute tosyl with mesyl or nosyl groups to modulate leaving-group ability in nucleophilic reactions .

- Bioactivity Impact :

- Fluorinated Analogs : Introduce fluorine at the tosyl phenyl ring (e.g., 3-fluoro) to enhance metabolic stability .

- Electron-Withdrawing Groups : Nitro or cyano substituents on the indole ring increase electrophilicity and enzyme inhibition .

Example Data Table :

| Modification | Synthetic Route | Bioactivity Change | Reference |

|---|---|---|---|

| Morpholino → Piperidine | Nucleophilic substitution | Reduced kinase inhibition (IC₅₀ ↑ 2-fold) | |

| Tosyl → Mesyl | Sulfonyl chloride swap | Faster hydrolysis rate (t₁/₂ ↓ 30%) |

Q. How can researchers address low yields in the final coupling step of the synthesis?

- Methodological Answer :

- Reagent Optimization : Use coupling agents like HATU instead of EDCI for sterically hindered intermediates .

- Solvent Screening : Test less polar solvents (e.g., THF) to reduce by-product formation .

- Temperature Gradients : Gradual heating (ramp from 25°C to 60°C) improves reagent activation .

- Purification : Employ flash chromatography with gradient elution (hexane → EtOAc) for better separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.